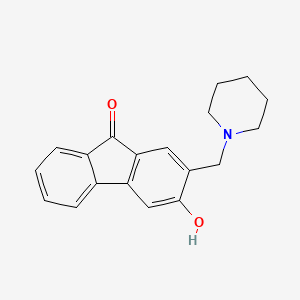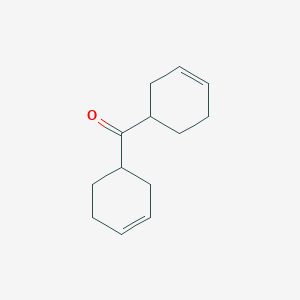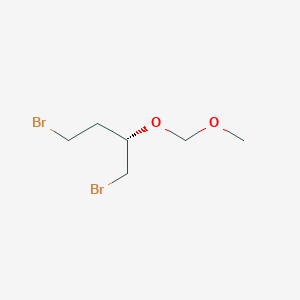
2-Oleoyl-1-palmitoyl-sn-glycero-3-phosphocholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine, a type of diacylglycerol phospholipid. It is an important component of cell membranes and is commonly used in biophysical experiments to study lipid rafts and other membrane-related phenomena . This compound is naturally present in eukaryotic cell membranes and is also available commercially .
准备方法
Synthetic Routes and Reaction Conditions: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine can be synthesized through the esterification of glycerol with palmitic acid and oleic acid. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: Industrial production often involves the extraction and purification of natural phospholipids from sources like soybeans or egg yolk. This process uses non-toxic solvent extraction and chromatographic procedures to ensure high purity and yield .
化学反应分析
Types of Reactions: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidative decomposition, especially upon exposure to ozone.
Hydrolysis: It can be hydrolyzed by phospholipases to yield lysophosphatidylcholine and free fatty acids.
Common Reagents and Conditions:
Oxidation: Ozone or other oxidizing agents.
Hydrolysis: Phospholipase enzymes under physiological conditions.
Major Products Formed:
Oxidation: Various oxidized lipid species.
Hydrolysis: Lysophosphatidylcholine and free fatty acids.
科学研究应用
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine is widely used in scientific research due to its role in mimicking cell membrane properties. Some of its applications include:
Biophysical Studies: Used to study lipid rafts and membrane dynamics.
Nanodiscs: Employed in systems that mimic cell membranes for structural and functional studies of membrane proteins.
Medical Research: Investigated for its role in lung surfactants and its potential in treating pulmonary conditions.
Drug Delivery: Utilized in the preparation of liposomes for targeted drug delivery.
作用机制
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine exerts its effects primarily by integrating into cell membranes and influencing their properties. It can modulate membrane fluidity, permeability, and the organization of membrane proteins . The compound’s interaction with other lipids and proteins in the membrane can affect various cellular processes, including signal transduction and membrane trafficking .
相似化合物的比较
- 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine
- 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine
- 1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine
Uniqueness: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition, which includes one saturated (palmitic acid) and one unsaturated (oleic acid) fatty acid. This composition allows it to mimic the natural lipid composition of mammalian cell membranes more accurately than some other phospholipids .
属性
分子式 |
C42H82NO8P |
|---|---|
分子量 |
760.1 g/mol |
IUPAC 名称 |
[(2R)-3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3/b21-20+/t40-/m1/s1 |
InChI 键 |
WTJKGGKOPKCXLL-RYDYYDTQSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B13823859.png)
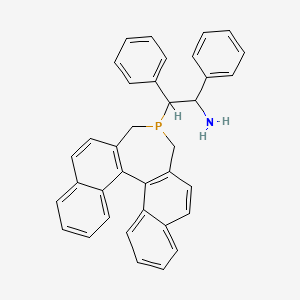
![5-{[2-(2-Chlorophenyl)-2-(dimethylamino)ethyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B13823873.png)
![5-{[(4-Tert-butylphenyl)sulfonyl]methyl}-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-amine](/img/structure/B13823878.png)


![1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[5-methyl-2-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B13823897.png)
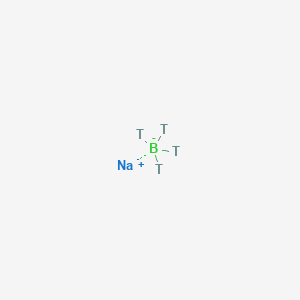

![N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B13823915.png)
![{4-bromo-2-[(E)-(hydroxyimino)methyl]-6-iodophenoxy}acetic acid](/img/structure/B13823920.png)
